molecular formula C16H16F3NO2 B3853625 2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline

2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline

Cat. No.: B3853625
M. Wt: 311.30 g/mol
InChI Key: VEISALWRBWPVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2,4-dimethoxyaniline, is reacted with a suitable electrophile to introduce the trifluoromethylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The intermediate product is then subjected to a coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy groups.

    2,4-Dimethoxyaniline: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-21-12-7-8-14(15(9-12)22-2)20-10-11-5-3-4-6-13(11)16(17,18)19/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEISALWRBWPVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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